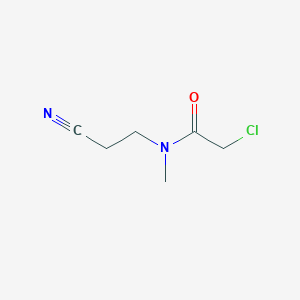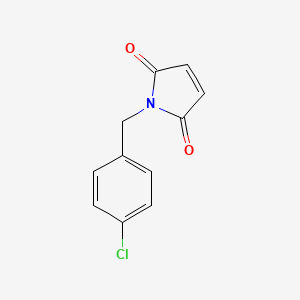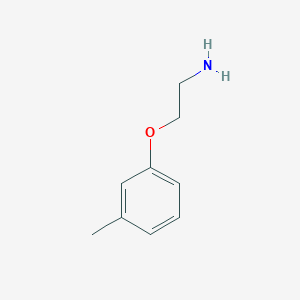
2-(3-Methylphenoxy)ethanamine
説明
The compound 2-(3-Methylphenoxy)ethanamine is a structural analog of 2-phenoxy ethylamine, which is a molecule of interest due to its relevance to beta-blocker drugs. Beta-blockers are a class of medications that are used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack .
Synthesis Analysis
A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, has been developed, which is a key intermediate for Silodosin, a medication used to treat benign prostatic hyperplasia. This synthesis involves multiple steps starting from 2-nitrochlorobenzene and includes O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This synthetic route highlights the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and conformation of 2-phenoxy ethylamine, a compound similar to 2-(3-Methylphenoxy)ethanamine, have been studied using spectroscopic techniques and ab initio calculations. These studies focus on the hydrogen bonding and the flexibility of the side chain, which are crucial for the biological activity of the molecule .
Chemical Reactions Analysis
The compound 2-hydroxy-2-methylpropiophenone, which shares a phenolic and ethanamine structure with 2-(3-Methylphenoxy)ethanamine, undergoes a unique multiple arylation with aryl bromides in the presence of a palladium catalyst. This reaction involves successive C-C and C-H bond cleavages . Such reactions are significant as they provide insights into the chemical reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(3-Methylphenoxy)ethanamine can be inferred from studies on related molecules. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine have been made using infrared and Raman spectroscopy, providing insights into the fingerprint region of the molecule . Additionally, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol has been examined, which helps in understanding the solid-state properties of such compounds .
Relevant Case Studies
While there are no direct case studies on 2-(3-Methylphenoxy)ethanamine, the research on its analogs provides valuable information. For example, the synthesis of 2-(4-azulenyl)ethanamine derivatives as nonbenzenoid analogs of biogenic amines and their characterization through various spectroscopic techniques can serve as a case study for understanding the properties of similar compounds . Additionally, the study of vibrational assignments and the structure of model compounds like N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine can be considered a relevant case study for understanding the behavior of 2-(3-Methylphenoxy)ethanamine under different physical states .
科学的研究の応用
Antimicrobial and Antidiabetic Studies
2-(3-Methylphenoxy)ethanamine, through its derivatives such as Schiff bases, has been explored in antimicrobial and antidiabetic studies. For instance, Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine showed inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management. These compounds were also analyzed for their potential as COVID-19 inhibitors through molecular docking studies, underscoring their broad application potential in medicinal chemistry (S. G et al., 2023).
Novel Synthetic Routes in Drug Development
The compound's derivatives are key intermediates in drug synthesis. For example, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a derivative, is critical in synthesizing Silodosin, a drug used for benign prostatic hyperplasia. Researchers developed a novel synthetic route for this intermediate, highlighting its importance in pharmaceutical manufacturing (Xiaoxia Luo et al., 2008).
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes of ligands, including those similar to 2-(3-Methylphenoxy)ethanamine, have been synthesized and shown to bind effectively to DNA. These complexes exhibited cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy and as tools in molecular biology for studying DNA interactions (Pankaj Kumar et al., 2012).
Biochemical Pharmacology
Derivatives of 2-(3-Methylphenoxy)ethanamine, particularly those in the phenethylamine class, have been studied for their biochemical pharmacology. For example, their effects on serotonin receptors have been evaluated, providing insights into their potential therapeutic applications and risks (A. Eshleman et al., 2018).
Drug Metabolism and Toxicology
Studies have also focused on the metabolism and toxicology of 2-(3-Methylphenoxy)ethanamine derivatives, particularly those with hallucinogenic effects. Understanding the enzymes involved in their metabolism and their interactions with other drugs is crucial for assessing their safety and potential drug-drug interactions (L. M. Nielsen et al., 2017).
Analytical Characterization in Forensics
The analytical characterization of derivatives, especially in the context of forensic science, has been a focus area. This includes developing methods for detecting these compounds in biological samples, which is vital for both clinical toxicology and law enforcement (J. Poklis et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-(3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVZLIHUYNMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368934 | |
| Record name | 2-(3-methylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)ethanamine | |
CAS RN |
6487-99-6 | |
| Record name | 2-(3-Methylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




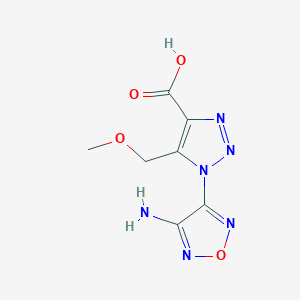

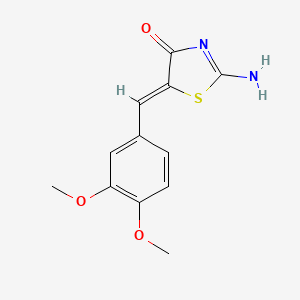
![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
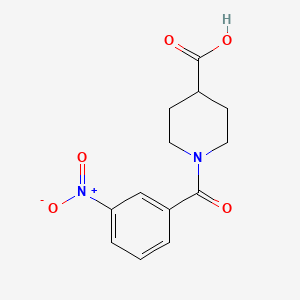
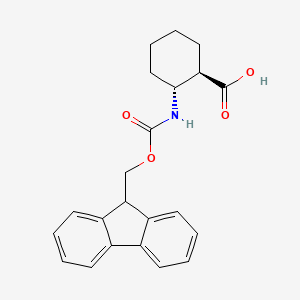
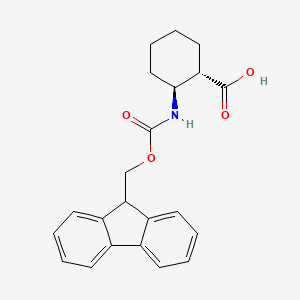
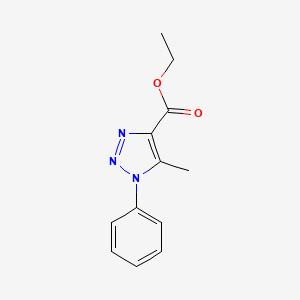
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)

